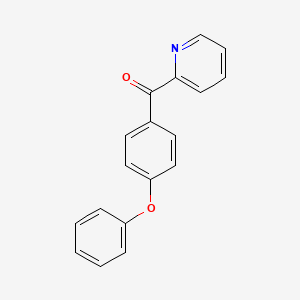

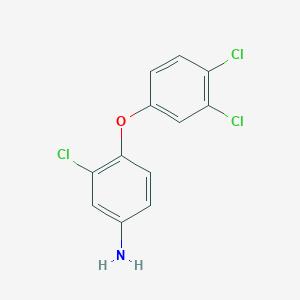

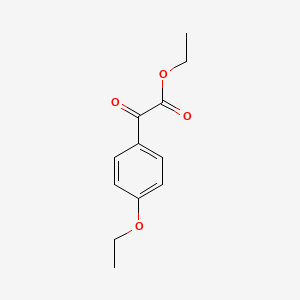

N-(3,5-dichlorophenyl)-N-propylamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the amination reaction followed by reduction , N-acylation with aralkanecarboxylic acid chlorides , and the use of solvent-free conditions for the preparation of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides . These methods suggest that the synthesis of "N-(3,5-dichlorophenyl)-N-propylamine" could potentially involve similar techniques, such as amination and selective acylation reactions.

Molecular Structure Analysis

Molecular structure determination is often carried out using X-ray diffractometry (XRD) . The structure of related compounds has been confirmed by various spectroscopic techniques, including IR and single crystal X-ray diffraction studies . These techniques could be applied to determine the molecular structure of "N-(3,5-dichlorophenyl)-N-propylamine."

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the ability to undergo ring closure reactions , and the formation of azirine ring intermediates in base-promoted rearrangements . These reactions indicate that "N-(3,5-dichlorophenyl)-N-propylamine" may also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include solubility in organic solvents , thermal stability with high glass transition temperatures , and the presence of intramolecular hydrogen bonds . The first hyperpolarizability and charge transfer within molecules have been studied using HOMO and LUMO analysis . These properties suggest that "N-(3,5-dichlorophenyl)-N-propylamine" may exhibit similar characteristics, such as solubility in certain solvents, thermal stability, and specific electronic properties.

Aplicaciones Científicas De Investigación

Antifungal Activity

N-substituted propylamines, including compounds structurally similar to N-(3,5-dichlorophenyl)-N-propylamine, have been synthesized and tested for antifungal properties. These compounds demonstrated significant in vitro activity against plant pathogenic fungi, highlighting their potential in agricultural fungicide development (Arnoldi et al., 2007).

Chemical Synthesis

The synthesis of various N-substituted propylamines, including those structurally related to N-(3,5-dichlorophenyl)-N-propylamine, has been a subject of research. These syntheses often involve complex chemical reactions and are essential for creating novel compounds with potential applications in medicinal chemistry (Berney & Jauner, 1976).

Sigma Receptor Binding

Research into N-substituted propylamines has led to the identification of compounds with high affinity for sigma receptors. This includes research on derivatives of N-(3,5-dichlorophenyl)-N-propylamine, indicating potential in exploring the functional role of sigma receptors and developing new therapeutic agents (de Costa et al., 1992).

Monoamine Oxidase Inhibition

Studies have shown that certain N-substituted propylamines inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This research is significant for understanding the biochemical pathways in the brain and for developing drugs targeting mental health disorders (Johnston, 1968).

Metabolic Studies

Metabolism studies of compounds structurally related to N-(3,5-dichlorophenyl)-N-propylamine are essential in pharmacokinetics and drug development. These studies help understand how drugs are metabolized in the body and their potential therapeutic applications (Cheng et al., 2018).

Medication Development for Cocaine Abuse

Research into 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers, structurally similar to N-(3,5-dichlorophenyl)-N-propylamine, has indicated potential in developing medications to treat cocaine abuse. This research is vital for understanding addiction and developing effective treatments (Froimowitz et al., 2000).

Mecanismo De Acción

Target of Action

Anilines, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that anilines can undergo various reactions such as direct nucleophilic substitution and nitroarene reduction . These reactions can lead to changes in the target molecules, potentially altering their function .

Biochemical Pathways

Anilines are known to be involved in various biochemical reactions, such as nitration of arenes and reduction of nitroarenes . These reactions can affect various biochemical pathways and have downstream effects.

Result of Action

The interactions and reactions of anilines can lead to various molecular and cellular changes .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,5-dichloro-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQKLLNZTLAQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301616 | |

| Record name | 3,5-Dichloro-N-propylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dichlorophenyl)-N-propylamine | |

CAS RN |

42266-04-6 | |

| Record name | 3,5-Dichloro-N-propylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42266-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-N-propylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)